Cas no 2287285-49-6 (tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate)

Tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate is a specialized heterocyclic compound featuring a benzotriazole core functionalized with a bromo and methyl group, coupled with a pyrrolidine moiety protected by a tert-butyloxycarbonyl (Boc) group. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromo substituent enhances reactivity for further functionalization, while the Boc group provides stability and selective deprotection capabilities. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations, making it a reliable choice for researchers developing novel bioactive compounds. The compound is typically handled under inert conditions due to its sensitivity.
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate structure
2287285-49-6 structure
商品名:tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
CAS番号:2287285-49-6
MF:C17H23BrN4O2
メガワット:395.294122934341
CID:6448806
PubChem ID:165740708

tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
    • 2287285-49-6
    • EN300-6749723
    • インチ: 1S/C17H23BrN4O2/c1-11-8-14-15(9-13(11)18)22(20-19-14)10-12-6-5-7-21(12)16(23)24-17(2,3)4/h8-9,12H,5-7,10H2,1-4H3
    • InChIKey: YOTAIRRETWGHKR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CC2=C(C=1)N(CC1CCCN1C(=O)OC(C)(C)C)N=N2

計算された属性

  • せいみつぶんしりょう: 394.10044g/mol
  • どういたいしつりょう: 394.10044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 470
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6749723-1.0g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
1g
$1014.0 2023-05-30
Enamine
EN300-6749723-0.5g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
0.5g
$974.0 2023-05-30
Enamine
EN300-6749723-0.05g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
0.05g
$851.0 2023-05-30
Enamine
EN300-6749723-2.5g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
2.5g
$1988.0 2023-05-30
Enamine
EN300-6749723-10.0g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
10g
$4360.0 2023-05-30
Enamine
EN300-6749723-0.25g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
0.25g
$933.0 2023-05-30
Enamine
EN300-6749723-0.1g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
0.1g
$892.0 2023-05-30
Enamine
EN300-6749723-5.0g
tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate
2287285-49-6
5g
$2940.0 2023-05-30

tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate 関連文献

tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate (CAS No. 2287285-49-6)

Tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2287285-49-6, represents a fusion of heterocyclic chemistry and functional group diversity, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate incorporates several key features that contribute to its potential biological activity. The presence of a pyrrolidine ring is particularly noteworthy, as this motif is frequently encountered in bioactive molecules and has been implicated in various pharmacological interactions. Additionally, the benzotriazole moiety, characterized by its bromo and methyl substituents, introduces additional layers of complexity that may influence the compound's reactivity and binding affinity.

In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds for therapeutic applications. The benzotriazole scaffold, in particular, has shown promise in various pharmacological contexts due to its ability to modulate biological pathways through multiple mechanisms. The incorporation of a bromo substituent into the benzotriazole ring enhances its potential as a pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Furthermore, the methyl group at the 5-position adds another dimension of functionalization, allowing for further derivatization and optimization.

The tert-butyl ester group at the carboxylate position of the pyrrolidine ring serves multiple purposes. On one hand, it provides stability to the molecule by protecting the carboxylic acid functionality from unwanted reactions. On the other hand, it can be readily hydrolyzed under specific conditions to release the free carboxylic acid, which may be advantageous for certain biological assays or formulations. This dual functionality makes tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have enabled more efficient screening and design of novel compounds like this one. Through molecular docking studies and virtual screening techniques, researchers can predict potential interactions between tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-yl)methyl]pyrrolidine-1-carboxylate and target proteins with high accuracy. These computational methods have accelerated the drug discovery process by allowing for rapid evaluation of large libraries of compounds without the need for extensive experimental testing.

The synthesis of such complex molecules often presents significant challenges due to their intricate structures. However, modern synthetic methodologies have made considerable progress in addressing these challenges. Techniques such as multi-step organic synthesis combined with purification methods like high-performance liquid chromatography (HPLC) have enabled chemists to produce high-purity samples of these compounds for further study. Additionally, advances in catalytic processes have streamlined many synthetic routes, reducing reaction times and improving yields.

In the context of pharmaceutical research, tert-butyl 2-[(6-bromo-5-methyl-1H-1,2,3-benzotriazol-1-y l)methyl]pyrrolidine -1-carboxylate holds promise as a lead compound for developing new therapeutics. Its unique structural features suggest potential applications in areas such as anti-inflammatory agents or antimicrobial agents. While specific biological activities have not yet been fully elucidated, preliminary studies suggest that this compound may exhibit interesting pharmacological properties worthy of further investigation.

The benzotriazole moiety is known to exhibit various biological activities depending on its substitution pattern. In particular, brominated benzotriazoles have been reported to possess antiviral and anticancer properties. The presence of both bromo and methyl groups in this compound may enhance its binding affinity to biological targets while also influencing its metabolic stability. These factors make it an attractive candidate for further exploration in drug discovery programs.

As research continues to uncover new therapeutic targets and mechanisms of action, compounds like tert-butyl 2-[ (6-bromo -5-methyl -1H -1 ,2 ,3 -benzoti ra zol -1 -y l)methyl]pyrrolidine - 1 -carbox ylate will play an increasingly important role in developing next-generation pharmaceuticals. The combination of structural complexity and functional diversity makes this molecule a valuable asset in the quest for novel therapeutics that can address unmet medical needs.

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